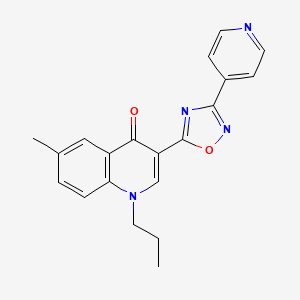

6-methyl-1-propyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

6-methyl-1-propyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core substituted with a methyl group at position 6, a propyl chain at position 1, and a 1,2,4-oxadiazole ring fused to a pyridin-4-yl moiety at position 2.

Properties

IUPAC Name |

6-methyl-1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-3-10-24-12-16(18(25)15-11-13(2)4-5-17(15)24)20-22-19(23-26-20)14-6-8-21-9-7-14/h4-9,11-12H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVDWCACOCLKEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-methyl-1-propyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a derivative of quinoline and oxadiazole, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and comparative efficacy against various pathogens.

Structure and Properties

The molecular structure of the compound features a quinoline core substituted with a pyridine and an oxadiazole moiety. The presence of these heterocycles is significant as they are known to enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the 1,3,4-oxadiazole ring, particularly when combined with quinoline derivatives.

Case Studies

-

Antibacterial Activity :

- A study found that derivatives similar to 6-methyl-1-propyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. These compounds demonstrated Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

- Antitubercular Activity :

- Antifungal Activity :

The biological activity of 6-methyl-1-propyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is believed to be mediated through several mechanisms:

- Inhibition of DNA Gyrase : The compound may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism was supported by studies showing that related compounds effectively blocked this enzyme's activity .

- Disruption of Cell Membrane Integrity : Some studies suggest that these compounds could disrupt bacterial cell membranes, leading to cell lysis and death .

Comparative Efficacy

A comparative analysis of the biological activities of various oxadiazole derivatives reveals that those incorporating a quinoline structure often exhibit enhanced efficacy:

| Compound Type | MIC (µg/mL) | Activity Type |

|---|---|---|

| Quinoline-Oxadiazole Derivative | 1.56 | Antibacterial |

| Standard Antibiotic (Ciprofloxacin) | 2.0 | Antibacterial |

| Oxadiazole Derivative | 4–8 | Antitubercular |

| Quinoline-Oxadiazole (Antifungal) | Varies | Antifungal |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with three analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent-Driven Activity :

- The pyridin-4-yl-oxadiazole group in the target compound may enhance π-π stacking interactions with enzyme active sites, analogous to the 3,4,5-trimethoxyphenyl-oxadiazole analog’s tubulin-binding activity . However, the latter’s methoxy groups likely improve membrane permeability, a feature absent in the pyridinyl variant.

- Bederocin ’s thiophene-bromo-fluorovinyl substituent confers broad-spectrum antibacterial activity, suggesting that halogenation and vinyl groups critically influence microbial target engagement .

Heterocyclic Modifications: Replacement of oxadiazole with coumarin-pyrimidinone (as in ) shifts activity toward antifungal and antioxidant effects, highlighting the scaffold’s versatility. The oxadiazole ring’s electron-withdrawing nature may favor kinase or protease inhibition over redox modulation.

Synthetic Accessibility: The target compound’s synthesis likely employs cyclocondensation of amidoximes with carboxylic acid derivatives, a method validated for analogous oxadiazole-quinolinones . By contrast, Bederocin’s synthesis involves multi-step functionalization of the thiophene ring, complicating scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.